[3-(Benzyloxy)phenyl]methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Benzyloxy)phenyl]methanethiol: is an organic compound with the molecular formula C14H14OS and a molecular weight of 230.33 g/mol . It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methanethiol group. This compound is primarily used for research purposes and has various applications in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Benzyloxy)phenyl]methanethiol typically involves the reaction of 3-(benzyloxy)benzyl chloride with thiourea followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the thiol group, which can be reactive and odorous .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(Benzyloxy)phenyl]methanethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include and .
Reduction: The compound can be reduced to form the corresponding using reducing agents such as .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzyl alcohol.
Substitution: Various substituted phenylmethanethiols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine:
- Explored for its potential therapeutic applications, although specific medical uses are still under research.
Industry:
Wirkmechanismus
The mechanism of action of [3-(Benzyloxy)phenyl]methanethiol is primarily related to its functional groups. The thiol group can participate in redox reactions, acting as a reducing agent. The benzyloxy group can influence the compound’s reactivity and interaction with other molecules. The compound’s effects are mediated through its interaction with various molecular targets, including enzymes and receptors involved in redox processes .
Vergleich Mit ähnlichen Verbindungen
[3,5-Bis(benzyloxy)phenyl]methanethiol: Similar structure but with an additional benzyloxy group, leading to different reactivity and applications.
[3-(Benzyloxy)phenyl]methanol: Lacks the thiol group, resulting in different chemical properties and uses.
Uniqueness:
- The presence of both the benzyloxy and thiol groups in [3-(Benzyloxy)phenyl]methanethiol makes it unique in its reactivity and potential applications. The thiol group provides redox activity, while the benzyloxy group offers additional sites for chemical modification .
Eigenschaften
Molekularformel |
C14H14OS |
---|---|
Molekulargewicht |
230.33 g/mol |
IUPAC-Name |
(3-phenylmethoxyphenyl)methanethiol |
InChI |
InChI=1S/C14H14OS/c16-11-13-7-4-8-14(9-13)15-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2 |
InChI-Schlüssel |
OTYGPIHZLQIORP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.